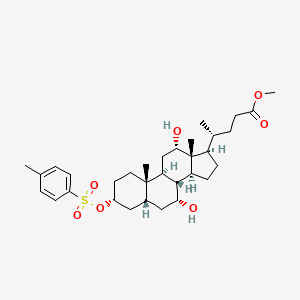
Methyl 3-p-Toluenesulfonate-cholic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is a chemical compound with the molecular formula C32H48O7S and a molecular weight of 576.784 . It is an ester derivative of cholic acid, which is a bile acid. This compound is used as an intermediate in various chemical syntheses, including the synthesis of Aramchol, a fatty acid conjugate with hypocholesterolemic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-p-Toluenesulfonate-cholic Acid Ester typically involves the esterification of cholic acid with p-toluenesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-p-Toluenesulfonate-cholic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-p-Toluenesulfonate-cholic Acid Ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolism.
Industry: Employed in the production of dyes and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-p-Toluenesulfonate-cholic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, Aramchol, synthesized using this compound, suppresses the activity of stearoyl-CoA desaturase (SCD), leading to reduced lipid accumulation in the liver . This suppression affects various metabolic pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl p-toluenesulfonate: Used as a methylating agent and catalyst.
Benzenesulfonic acid esters: Commonly used in the pharmaceutical industry as alkylating agents and catalysts.
Uniqueness
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is unique due to its specific structure, which combines the properties of cholic acid and p-toluenesulfonic acid. This combination allows it to serve as a versatile intermediate in the synthesis of complex molecules with significant biological and industrial applications .
Propiedades
Fórmula molecular |
C32H48O7S |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H48O7S/c1-19-6-9-23(10-7-19)40(36,37)39-22-14-15-31(3)21(16-22)17-27(33)30-25-12-11-24(20(2)8-13-29(35)38-5)32(25,4)28(34)18-26(30)31/h6-7,9-10,20-22,24-28,30,33-34H,8,11-18H2,1-5H3/t20-,21+,22-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 |
Clave InChI |
JSFIZXNNGPOFTB-PDVGBUMXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@]3([C@@H](C2)C[C@H]([C@@H]4[C@@H]3C[C@@H]([C@]5([C@H]4CC[C@@H]5[C@H](C)CCC(=O)OC)C)O)O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CC(C4C3CC(C5(C4CCC5C(C)CCC(=O)OC)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



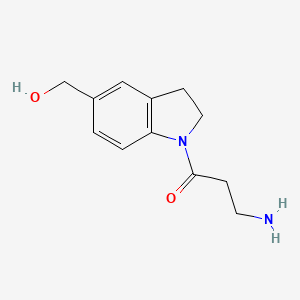
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
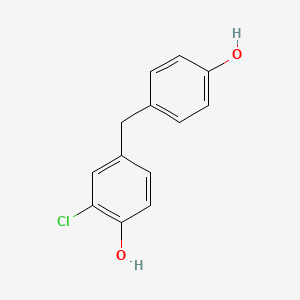
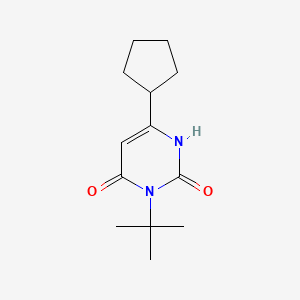
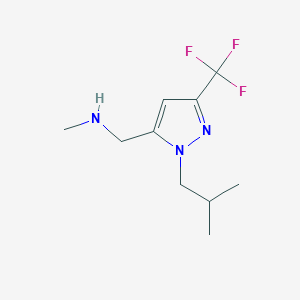
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
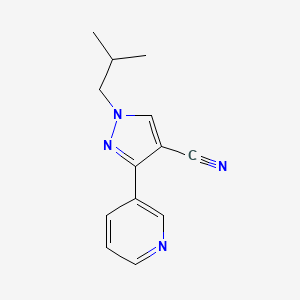
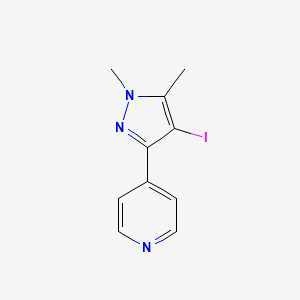
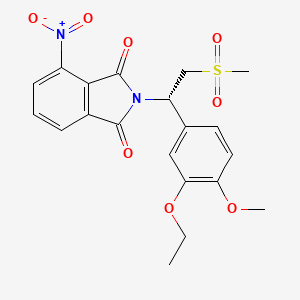


![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
